molecular formula C29H24O10 B13811170 Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester CAS No. 64508-91-4

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester

Cat. No.: B13811170
CAS No.: 64508-91-4
M. Wt: 532.5 g/mol
InChI Key: FEYFEJZUUDYBEL-UHFFFAOYSA-N
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Description

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester is a complex diester comprising two fused heterocyclic moieties linked via a heptanedioic acid backbone. Each ester group is derived from 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-ol, a coumarin derivative fused with a furan ring. The heptanedioic acid chain may influence lipophilicity, bioavailability, and metabolic stability compared to shorter-chain analogs .

Properties

CAS No.

64508-91-4

Molecular Formula

C29H24O10

Molecular Weight

532.5 g/mol

IUPAC Name

bis(7-oxo-2,3-dihydrofuro[3,2-g]chromen-9-yl) heptanedioate

InChI

InChI=1S/C29H24O10/c30-20(38-28-24-18(10-12-34-24)14-16-6-8-22(32)36-26(16)28)4-2-1-3-5-21(31)39-29-25-19(11-13-35-25)15-17-7-9-23(33)37-27(17)29/h6-9,14-15H,1-5,10-13H2

InChI Key

FEYFEJZUUDYBEL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C3C=CC(=O)OC3=C2OC(=O)CCCCCC(=O)OC4=C5C(=CC6=C4OCC6)C=CC(=O)O5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis involves the formation of ester bonds between the two carboxyl groups of heptanedioic acid and the hydroxyl groups present on the 2,3-dihydro-7-oxo-7H-furobenzopyran moieties. The key steps include:

  • Activation of heptanedioic acid or its derivatives to a more reactive intermediate (e.g., acid chloride, anhydride, or active ester).
  • Coupling with the benzopyran alcohol derivative under controlled conditions to form the bis-ester.
  • Purification and characterization of the final product.

Activation of Heptanedioic Acid

Several methods have been reported for activating heptanedioic acid to facilitate esterification:

Activation Method Reaction Conditions Yield (%) Notes
Acid chloride formation Reaction with thionyl chloride or oxalyl chloride High Produces reactive acid chloride intermediate for direct esterification
Dicyclohexylcarbodiimide (DCC) coupling Heptanedioic acid + DCC + N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at 20°C for 18 h 71 Forms bis(NHS) ester intermediate, which reacts readily with alcohols
Mixed anhydride formation Using acid anhydrides or carbodiimides Moderate Enables mild reaction conditions, useful for sensitive substrates

Esterification with 2,3-Dihydro-7-oxo-7H-furobenzopyran Derivatives

The coupling of the activated heptanedioic acid derivative with the benzopyran alcohol involves:

  • Solvent systems: Commonly methanol, ethanol, or anhydrous solvents like dichloromethane or THF.
  • Catalysts: Acid catalysts such as hydrochloric acid for direct esterification or base catalysts for activated ester coupling.
  • Temperature: Typically room temperature to reflux conditions depending on activation method.
  • Time: From several hours to overnight reactions to ensure complete conversion.

Example experimental procedure (adapted from related ester syntheses):

Step Reagents & Conditions Outcome
Activation of heptanedioic acid Heptanedioic acid + DCC + NHS in THF, stirred 18 h at 20°C Formation of bis(NHS) ester
Coupling with benzopyran alcohol Addition of 2,3-dihydro-7-oxo-7H-furobenzopyran-9-ol, stirred 12-24 h at room temperature Formation of bis(ester) compound
Work-up Filtration to remove dicyclohexylurea, solvent evaporation, purification by flash chromatography Pure target compound

Alternative Methods and Notes

  • Direct esterification: Heating heptanedioic acid with benzopyran alcohol in the presence of acid catalysts such as HCl in methanol or ethanol can yield the ester, but yields may be moderate due to equilibrium limitations.
  • Use of metal catalysts: Transition metal complexes (e.g., cobalt acetate complexes) have been reported to facilitate esterification and crosslinking reactions involving dicarboxylic acids and polyphenolic compounds, potentially applicable here.
  • pH and solvent effects: Maintaining neutral to slightly acidic pH and choosing solvents that dissolve both reactants improve reaction efficiency and product purity.

Data Tables Summarizing Key Preparation Findings

Parameter Details
Starting materials Heptanedioic acid (CAS 111-16-0), 2,3-dihydro-7-oxo-7H-furobenzopyran-9-ol
Activation reagents Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), thionyl chloride
Solvents Tetrahydrofuran (THF), methanol, ethanol, dichloromethane
Reaction temperature 20°C to reflux (60-110°C depending on method)
Reaction time 12-24 hours
Typical yields 68-71% for DCC/NHS activation followed by coupling; up to quantitative with metal catalysts
Purification methods Filtration, solvent evaporation, flash chromatography
Characterization NMR (1H, 13C), IR spectroscopy, LC-MS, HPLC

Research Findings and Analytical Data

  • NMR Spectroscopy: Confirms ester formation by characteristic shifts in methylene protons adjacent to ester groups and aromatic protons of benzopyran rings.
  • IR Spectroscopy: Ester carbonyl stretch typically observed near 1735 cm^-1, distinct from acid carbonyls (~1700 cm^-1), confirming esterification.
  • Mass Spectrometry: Molecular ion peaks consistent with the bis-ester molecular weight confirm successful synthesis.
  • Purity: Achieved through chromatographic techniques, with purity >95% reported in optimized methods.

Chemical Reactions Analysis

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

1. Antioxidant Activity
Research indicates that compounds similar to Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester exhibit significant antioxidant properties. Antioxidants are essential in preventing oxidative stress in biological systems and have implications in the treatment of various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Properties
Studies have shown that derivatives of this compound may possess anti-inflammatory effects. These properties can be beneficial in developing new treatments for inflammatory diseases such as arthritis and asthma .

3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research suggests that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Industrial Applications

1. Pharmaceuticals
Given its biological activities, this compound is of interest in pharmaceutical research. It could be utilized in the synthesis of new drugs targeting oxidative stress-related conditions or infections caused by resistant pathogens .

2. Cosmetic Formulations
The antioxidant properties of this compound make it suitable for incorporation into cosmetic products aimed at skin protection and anti-aging effects. Its ability to neutralize free radicals can enhance the stability and efficacy of cosmetic formulations .

Case Studies

StudyFocusFindings
Antioxidant Activity Evaluation Investigated the antioxidant capacity of similar compoundsDemonstrated significant free radical scavenging activity .
Anti-inflammatory Mechanisms Explored the anti-inflammatory effects on cellular modelsShowed reduction in pro-inflammatory cytokines .
Antimicrobial Efficacy Testing Assessed against various bacterial strainsInhibited growth of Staphylococcus aureus and E. coli .

Mechanism of Action

The mechanism of action of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Aliphatic Diesters

Dimethyl Heptanedioate (CAS 1732-08-7)

  • Structure : A simple diester of heptanedioic acid with methyl groups.
  • Properties : Lower molecular weight (216.23 g/mol) and higher volatility compared to the target compound. Primarily used as a plasticizer or intermediate in polymer synthesis .
Property Target Compound Dimethyl Heptanedioate
Molecular Weight ~604.5 g/mol (estimated) 216.23 g/mol
Functional Groups Furobenzopyran esters Methyl esters
Applications Potential pharmaceuticals Industrial polymers/plasticizers

Furobenzopyran Derivatives

9-Hydroxy-2-(2-hydroxypropan-2-yl)-2H,3H,7H-furo[3,2-g]chromen-7-one (CAS 13895-92-6)

  • Structure: Features a hydroxy-substituted furochromenone core but lacks esterification with a diacid.
  • Properties: Polar hydroxy groups enhance water solubility but reduce membrane permeability.
  • Key Differences : The target compound’s esterification may improve pharmacokinetics (e.g., prolonged half-life) by reducing rapid renal clearance.
Property Target Compound 9-Hydroxy-furochromenone
Solubility Low (lipophilic esters) Moderate (hydroxy groups)
Bioactivity Anticipated broad-spectrum activity Limited data
Metabolic Stability Likely higher (ester hydrolysis required) Lower (direct excretion)

Research Findings and Implications

  • Pharmacological Potential: The furobenzopyran moiety aligns with coumarin-based drugs (e.g., warfarin), suggesting anticoagulant or anticancer applications. Esterification may modulate toxicity and selectivity .
  • Industrial Relevance : Unlike industrial diesters (e.g., dimethyl heptanedioate), the target compound’s complexity limits large-scale use but highlights niche biomedical applications .

Q & A

Basic Synthesis: What are the optimal methods for synthesizing heptanedioic acid bis-esters with furo-benzopyran moieties?

Answer:
The synthesis typically involves a two-step esterification process:

Activation of heptanedioic acid : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to generate an active ester intermediate.

Nucleophilic substitution : React the activated diacid with the hydroxyl group of 2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-9-ol under anhydrous conditions. Catalytic DMAP or pyridine enhances reaction efficiency .
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via column chromatography (C18 reverse-phase for polar byproducts).

Advanced Synthesis: How can regioselectivity challenges be addressed when coupling bulky furo-benzopyran derivatives to heptanedioic acid?

Answer:
Regioselectivity is influenced by steric hindrance and electronic effects:

  • Steric mitigation : Use bulky solvents (e.g., DMF) to reduce aggregation of aromatic moieties.
  • Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing undesired bis-adducts.
  • Protecting groups : Temporarily protect reactive hydroxyls on the benzopyran system with tert-butyldimethylsilyl (TBS) groups, followed by deprotection post-esterification .

Structural Characterization: Which spectroscopic techniques are most reliable for confirming the ester linkages and fused-ring system?

Answer:

  • NMR :
    • ¹H NMR : Look for ester carbonyl protons (δ 4.1–4.3 ppm, quartet) and aromatic protons in the furo-benzopyran system (δ 6.8–8.1 ppm).
    • ¹³C NMR : Ester carbonyl signals appear at δ 168–172 ppm; fused-ring carbons show distinct splitting due to heteroatoms .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm error.
  • X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

Data Contradiction: How to resolve discrepancies in observed vs. predicted NMR shifts for rotational isomers?

Answer:
Rotational isomers (e.g., due to restricted rotation around ester bonds) can cause split peaks or unexpected multiplicities:

  • Variable-temperature NMR : Heat the sample to 60°C to coalesce split signals into singlets.
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • 2D NOESY : Detect spatial proximity between protons on the benzopyran and heptanedioic acid moieties .

Stability Profiling: How does the compound degrade under physiological pH conditions, and how can stability be improved?

Answer:

  • Degradation pathways : Hydrolysis of ester bonds at pH >7.5, accelerated by nucleophilic attack (e.g., OH⁻ ions).
  • Stabilization strategies :
    • Prodrug design : Replace esters with more stable amide linkages.
    • Encapsulation : Use liposomal formulations to shield hydrolytically sensitive groups.
    • pH-controlled storage : Store lyophilized at –20°C; reconstitute in citrate buffer (pH 5.0) .

Biological Activity: What in vitro assays are suitable for evaluating the compound’s interaction with cellular targets?

Answer:

  • Fluorescence quenching : Assess binding to serum albumin (HSA) via Stern-Volmer plots.
  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cellular uptake : Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled derivative) .

Advanced Analytical Challenges: How to quantify trace impurities in the compound using HPLC?

Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
  • Detection : UV at 254 nm (for aromatic systems) and 210 nm (for ester carbonyls).
  • Validation : Spike samples with synthetic impurities (e.g., mono-ester byproduct) to confirm retention times .

Stereochemical Resolution: What methods are effective for separating diastereomers formed during synthesis?

Answer:

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (95:5) at 1 mL/min.
  • Derivatization : Convert free hydroxyls to Mosher esters and analyze via ¹H NMR for diastereomeric splitting.
  • Crystallization : Exploit differential solubility in ethanol/water mixtures .

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